(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Strobopinin is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 7 and a methyl group at position 6 respectively. It has a role as a plant metabolite. It is functionally related to a (2S)-flavanone.
Strobopinin is a natural product found in Pinus bungeana, Syzygium samarangense, and other organisms with data available.
Strobopinin is a natural product found in Pinus bungeana, Syzygium samarangense, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
11023-71-5
VCID:
VC20974582
InChI:
InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3/t13-/m0/s1
SMILES:
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
Molecular Formula:
C16H14O4
Molecular Weight:
270.28 g/mol
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
CAS No.: 11023-71-5
Cat. No.: VC20974582
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Strobopinin is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 7 and a methyl group at position 6 respectively. It has a role as a plant metabolite. It is functionally related to a (2S)-flavanone. Strobopinin is a natural product found in Pinus bungeana, Syzygium samarangense, and other organisms with data available. |
|---|---|
| CAS No. | 11023-71-5 |
| Molecular Formula | C16H14O4 |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | (2S)-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3/t13-/m0/s1 |
| Standard InChI Key | INBPQAJYHSJVRY-ZDUSSCGKSA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
| SMILES | CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
| Canonical SMILES | CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator